molecular formula C18H25N3O4 B286049 Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate

Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate

Cat. No.: B286049
M. Wt: 347.4 g/mol
InChI Key: BRQRUJYFDLDXIG-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. EBP is a hydrazone derivative of piperidinecarboxylic acid, which has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and cell division. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory properties. Additionally, this compound has been shown to have a protective effect on the liver, making it a potential treatment for liver disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, this compound has shown promising results in animal studies, making it a potential candidate for human clinical trials. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate, including the development of new synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as cancer treatment and anti-inflammatory therapy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate can be synthesized using various methods, including the reaction of ethyl 1-benzyl-4-chloropiperidine-3-carboxylate with hydrazine hydrate and ethyl oxalyl chloride. This reaction produces this compound as a yellow solid, which can be purified using recrystallization techniques.

Scientific Research Applications

Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl (4E)-1-benzyl-4-(ethoxycarbonylhydrazinylidene)piperidine-3-carboxylate

InChI

InChI=1S/C18H25N3O4/c1-3-24-17(22)15-13-21(12-14-8-6-5-7-9-14)11-10-16(15)19-20-18(23)25-4-2/h5-9,15H,3-4,10-13H2,1-2H3,(H,20,23)/b19-16+

InChI Key

BRQRUJYFDLDXIG-KNTRCKAVSA-N

Isomeric SMILES

CCOC(=O)C\1CN(CC/C1=N\NC(=O)OCC)CC2=CC=CC=C2

SMILES

CCOC(=O)C1CN(CCC1=NNC(=O)OCC)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CN(CCC1=NNC(=O)OCC)CC2=CC=CC=C2

Origin of Product

United States

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